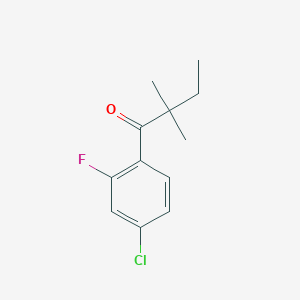

4'-Chloro-2,2-dimethyl-2'-fluorobutyrophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Chloro-2,2-dimethyl-2'-fluorobutyrophenone (CDFB) is a synthetic compound belonging to the class of compounds known as phenones. It is a colorless solid with a molecular weight of 206.52 g/mol and a melting point of 63-65°C. CDFB is widely used in the synthesis of various compounds, such as dyes, pharmaceuticals, and agrochemicals. It is also used as an intermediate in the synthesis of other compounds, such as 2-methoxy-3-ethoxy-4-chlorobutyrophenone and 2-chloro-2-methyl-2'-fluorobutyrophenone.

Applications De Recherche Scientifique

Sonochemical Degradation of Pollutants

Research on sonochemical degradation has examined the effectiveness of ultrasound in mineralizing various aromatic organic pollutants, including chlorophenols and fluorophenols. This method was found to degrade these substances effectively, with minimal formation of organic byproducts, showcasing a significant advantage over other remediation methods. Chloride and fluoride ions were released as part of the degradation process, indicating mineralization of the pollutants (Goskonda, Catallo, & Junk, 2002).

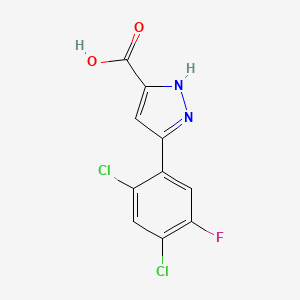

Synthesis of Herbicide Intermediates

Another application involves the synthesis of 3-(4-Chloro-2-fluoro-5-methoxyphenyl)-1-methyl-5-trifluoromethyl-1H-pyrazole, an intermediate of herbicides. This compound was synthesized through a series of reactions starting from 4-chloro-2-fluoroanisole, demonstrating a method to produce agriculturally relevant chemicals (Zhou Yu, 2002).

Crystal Structures for Nonlinear Optics

Research into the crystal structures and packing of certain compounds, including those with fluorophenoxy and dimethylphenoxy groups, aims at developing new materials for octupolar nonlinear optics. The structures characterized by hydrogen bonds and the presence of dimeric Piedfort Units extend into two-dimensional networks, which are crucial for their nonlinear optical properties (Boese et al., 2002).

Photocycloaddition in Organic Synthesis

The photocycloaddition of 2,3-Dihydro-2,2-dimethyl-4H-thiopyran-4-one to various quenchers showcases a method in organic synthesis, highlighting the potential of using light to mediate chemical reactions, creating cycloadducts efficiently (Margaretha et al., 2007).

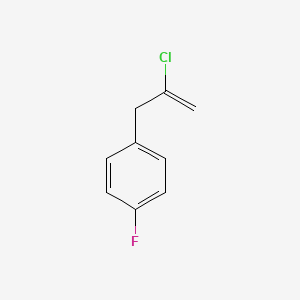

Electrophilic and Nucleophilic Fluorination

The study of electrophilic and nucleophilic fluorination of para-substituted acetophenones explores methodologies for introducing fluorine atoms into organic molecules, which is crucial for the development of pharmaceuticals and agrochemicals (Fuglseth et al., 2008).

Mécanisme D'action

Target of Action

Similar compounds often interact with proteins or enzymes in the body, altering their function and leading to various effects .

Mode of Action

It’s known that similar compounds can undergo reactions with nucleophiles, forming oximes in an essentially irreversible process as the adduct dehydrates .

Biochemical Pathways

Similar compounds have been known to participate in reactions such as the suzuki–miyaura coupling, which involves the formation of carbon-carbon bonds .

Result of Action

The formation of oximes and hydrazones, as mentioned earlier, could potentially lead to changes at the molecular level .

Propriétés

IUPAC Name |

1-(4-chloro-2-fluorophenyl)-2,2-dimethylbutan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClFO/c1-4-12(2,3)11(15)9-6-5-8(13)7-10(9)14/h5-7H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXFVSVPUEDEXHZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)C1=C(C=C(C=C1)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClFO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90642453 |

Source

|

| Record name | 1-(4-Chloro-2-fluorophenyl)-2,2-dimethylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898765-90-7 |

Source

|

| Record name | 1-(4-Chloro-2-fluorophenyl)-2,2-dimethylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[Cyclohexyl(methyl)amino]-3-nitrobenzoic acid](/img/structure/B1324618.png)

![2-[(3-Chlorophenyl)amino]propanohydrazide](/img/structure/B1324622.png)